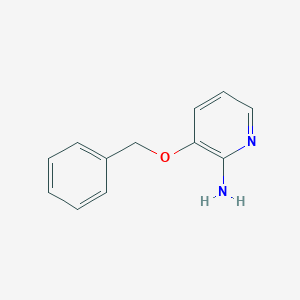

2-Amino-3-benzyloxypyridine

カタログ番号 B018056

分子量: 200.24 g/mol

InChIキー: NMCBWICNRJLKKM-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

Patent

US04450164

Procedure details

In a 12 liter 3-neck round bottom flask equipped with a mechanical stirrer and thermometer there were placed 2.5 liters of 40% sodium hydroxide solution, 26.5 g of Adogen 464 (Reg. Trademark) and 2.5 liters of dichloromethane. To this vigorously stirred mixture was added 550 g of 2-amino-3-hydroxypyridine. The temperature was 38° C. The brown orange mixture was cooled to 25° C., and 677.5 g of benzylchloride was added in one portion, stirred 16 hr. and the mixture was allowed to separate into 2 phases. The lower aqueous phase was separated and diluted with 1 liter of ice:water. This solution was then extracted with dichloromethane (3×15 liters). The combined dichloromethane extractswere added to the original dichloromethane phase, washed with 1 liter of saturated sodium chloride solution and dried over potassium carbonate. Thedichloromethane extract was filtered and concentrated on the rotary evaporator to an orange solid. This solid was dissolved in 1 liter of boiling absolute ethanol, and the solution was filtered. The filtrate was chilled, and the crystals that formed were filtered, washed with 500 ml ofethanol at -10° C., and dried at 50° C. in a vacuum oven, to give the desired product.

Name

Identifiers

|

REACTION_CXSMILES

|

[OH-].[Na+].[NH2:3][C:4]1[C:9]([OH:10])=[CH:8][CH:7]=[CH:6][N:5]=1.[CH2:11](Cl)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1>CCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)C.[Cl-].ClCCl>[NH2:3][C:4]1[C:9]([O:10][CH2:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)=[CH:8][CH:7]=[CH:6][N:5]=1 |f:0.1,4.5|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

2.5 L

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Two

|

Name

|

|

|

Quantity

|

550 g

|

|

Type

|

reactant

|

|

Smiles

|

NC1=NC=CC=C1O

|

Step Three

|

Name

|

|

|

Quantity

|

677.5 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=CC=C1)Cl

|

Step Four

|

Name

|

|

|

Quantity

|

26.5 g

|

|

Type

|

catalyst

|

|

Smiles

|

CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.[Cl-]

|

Step Five

|

Name

|

|

|

Quantity

|

2.5 L

|

|

Type

|

solvent

|

|

Smiles

|

ClCCl

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

25 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred 16 hr

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

In a 12 liter 3-neck round bottom flask equipped with a mechanical stirrer

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was 38° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to separate into 2 phases

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The lower aqueous phase was separated

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

diluted with 1 liter of ice

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

This solution was then extracted with dichloromethane (3×15 liters)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The combined dichloromethane extractswere added to the original dichloromethane phase

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with 1 liter of saturated sodium chloride solution

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over potassium carbonate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

Thedichloromethane extract was filtered

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated on the rotary evaporator to an orange solid

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

This solid was dissolved in 1 liter

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the solution was filtered

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The filtrate was chilled

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the crystals that formed

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

were filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with 500 ml ofethanol at -10° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried at 50° C. in a vacuum oven

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |